

# Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)pyrimidine: A Technical Guide

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## Compound of Interest

Compound Name: 4-(4-Nitrophenyl)pyrimidine

Cat. No.: B100102

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **4-(4-Nitrophenyl)pyrimidine**. The information presented is intended to support research and development efforts in medicinal chemistry and related fields where pyrimidine derivatives are of significant interest.

## Spectroscopic Data

The structural confirmation of **4-(4-Nitrophenyl)pyrimidine** is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

**$^1\text{H}$  NMR ( $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Multiplicity
9.32	d
8.90	d
8.44	d
8.37	d
7.91	dd

 **$^{13}\text{C}$  NMR ( $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm
164.1
159.2
151.1
149.2
142.9
129.4
124.4
119.9

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

## IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
1601	C=N stretch (pyrimidine ring)
1518	N-O asymmetric stretch (nitro group)
1348	N-O symmetric stretch (nitro group)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

## Mass Spectrometry Data

m/z	Assignment
201.05	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)pyrimidine

This section details the experimental procedure for the synthesis of **4-(4-Nitrophenyl)pyrimidine**.

Materials:

- 1-(4-Nitrophenyl)ethan-1-one
- N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
- Formamide
- Ammonium chloride (NH<sub>4</sub>Cl)
- Ethanol

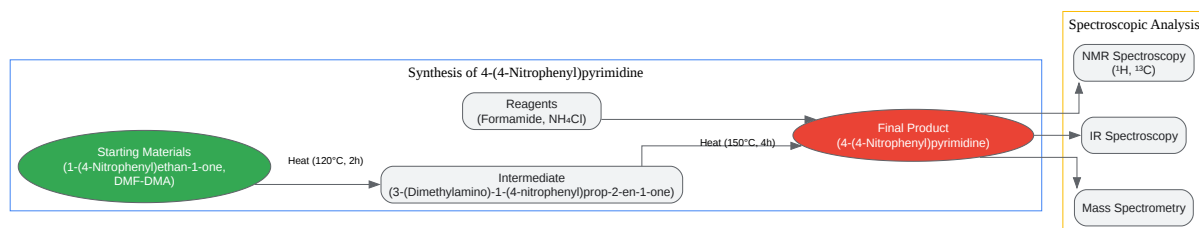
- Ethyl acetate
- Hexane

Procedure:

- Step 1: Synthesis of 3-(Dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one
  - A mixture of 1-(4-nitrophenyl)ethan-1-one and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at 120 °C for 2 hours.
  - The reaction mixture is then cooled to room temperature.
  - The precipitated solid is collected by filtration, washed with hexane, and dried under vacuum to yield the crude intermediate product.
- Step 2: Synthesis of **4-(4-Nitrophenyl)pyrimidine**
  - A mixture of the crude 3-(dimethylamino)-1-(4-nitrophenyl)prop-2-en-1-one, formamide, and ammonium chloride is heated at 150 °C for 4 hours.
  - After cooling, the reaction mixture is poured into ice water.
  - The resulting precipitate is collected by filtration and washed with water.
  - The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane.
  - The appropriate fractions are collected and the solvent is evaporated to yield pure **4-(4-Nitrophenyl)pyrimidine**.

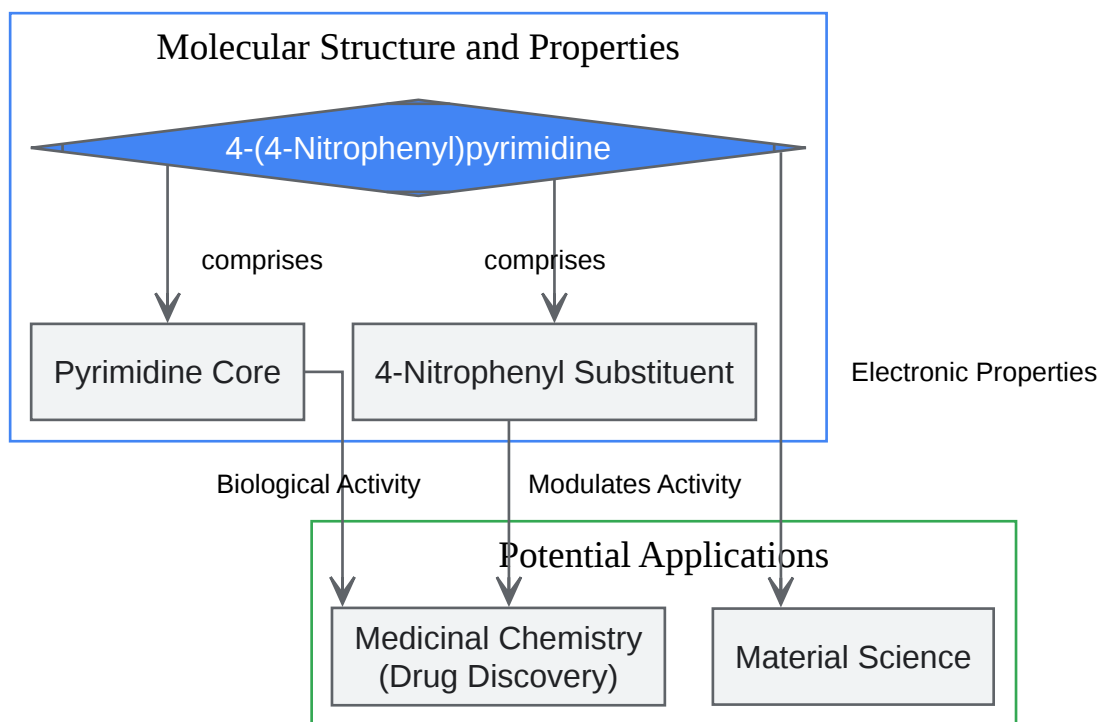
## Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.



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Caption: Synthetic and analytical workflow for **4-(4-Nitrophenyl)pyrimidine**.



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Caption: Structural features and potential applications of **4-(4-Nitrophenyl)pyrimidine**.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)pyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100102#spectroscopic-data-nmr-ir-mass-of-4-4-nitrophenyl-pyrimidine>]

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